REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.O1[CH2:12][CH2:11][CH2:10][CH2:9]1>N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCC>[CH2:1]=[C:2]1[CH2:12][CH:11]2[CH2:4][CH:3]1[CH:9]=[CH:10]2.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1 |f:4.5|
|
Name
|
polymer ( 1b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
γ-hydroxy carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-ethylenebicyclo[2.2.1]hept-2-ene
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
70C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer, a condenser pipe, and a nitrogen inlet pipe
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
ADDITION
|
Details
|
while introducing nitrogen for 8 hr
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
After the completion of the polymerization
|
Type
|
CUSTOM
|
Details
|
to precipitate the resultant polymer, which
|
Type
|
CUSTOM
|
Details
|
was then dried
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1C2C=CC(C1)C2.C1(\C=C/C(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 183.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |